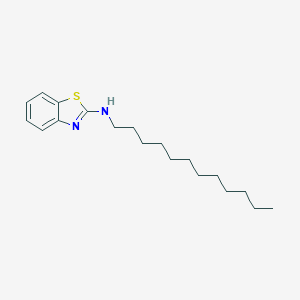![molecular formula C17H13N3O2S B303557 Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate](/img/structure/B303557.png)
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate, also known as EATA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. Studies have shown that Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to have antioxidant effects, which may help to protect against oxidative stress. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate is its relatively low water solubility, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate. One area of interest is the development of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate and to determine its potential as a therapeutic agent for various diseases. Finally, the development of more water-soluble derivatives of Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate may expand its potential applications in lab experiments.
Métodos De Síntesis
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate can be synthesized using a multi-step process that involves the reaction of acenaphthenequinone with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl bromoacetate. The final product is obtained through the hydrolysis of the ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
Nombre del producto |
Ethyl (acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)acetate |
|---|---|
Fórmula molecular |
C17H13N3O2S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
ethyl 2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetate |
InChI |
InChI=1S/C17H13N3O2S/c1-2-22-13(21)9-23-17-18-15-11-7-3-5-10-6-4-8-12(14(10)11)16(15)19-20-17/h3-8H,2,9H2,1H3 |
Clave InChI |
XJEBGJKDKPGMGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
SMILES canónico |
CCOC(=O)CSC1=NC2=C(C3=CC=CC4=C3C2=CC=C4)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303491.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-6-tert-pentyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303496.png)